molecular formula C8H13Cl2N3O2 B12508291 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No.: B12508291
M. Wt: 254.11 g/mol
InChI Key: UGQLTRQKFUKXOZ-UHFFFAOYSA-N
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Description

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a synthetic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aminocyclobutyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The aminocyclobutyl group is then introduced through a series of reactions, including alkylation and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is unique due to its specific aminocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c9-8(2-1-3-8)7-10-4-5(11-7)6(12)13;;/h4H,1-3,9H2,(H,10,11)(H,12,13);2*1H

InChI Key

UGQLTRQKFUKXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(N2)C(=O)O)N.Cl.Cl

Origin of Product

United States

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